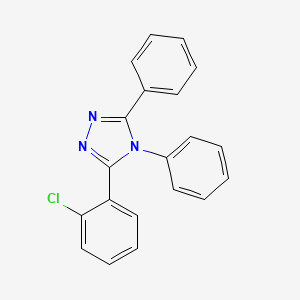

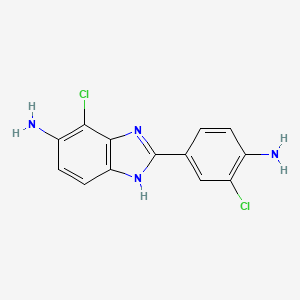

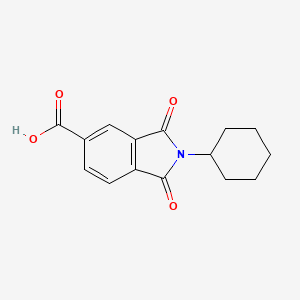

![molecular formula C14H15Cl2NO4 B1347594 Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate CAS No. 19056-81-6](/img/structure/B1347594.png)

Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate

説明

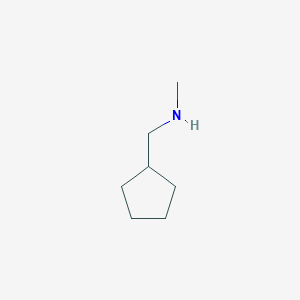

Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate is a chemical compound with the molecular formula C14H15Cl2NO412. It has a molecular weight of 332.181. The compound contains a total of 36 bonds, including 21 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, and 1 aromatic secondary amine3.

Synthesis Analysis

The synthesis of Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate is not explicitly mentioned in the search results. However, it may be synthesized from related compounds through various chemical reactions45.Molecular Structure Analysis

The molecule’s structure includes an amino N atom and a carbonyl O atom of the carboxylate substituent6. It also contains two carbonyl groups (−C (=O)−) neighboring a methylene group (−CH2−)3.

Chemical Reactions Analysis

The specific chemical reactions involving Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate are not detailed in the search results. However, related compounds may undergo reactions such as the Knoevenagel Condensation7.Physical And Chemical Properties Analysis

Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate is a white, odorless, crystalline substance8. It has a molecular weight of 332.2 g/mol8. More specific physical and chemical properties are not provided in the search results.科学的研究の応用

Supramolecular Assembly Formation

The crystal structures of diethyl aryl amino methylene malonate (DAM) derivatives reveal significant insights into supramolecular assembly formation assisted via non-covalent interactions. The molecular structures of these derivatives showcase co-planar conformations with common strong intramolecular N–H⋯O hydrogen bonding, forming a ring of graph-set motif S11 (6). Particularly, the presence of chloro and nitro substitutions influences the strengths of hydrogen bonding, highlighting the effect of such substitutions on molecular interactions and assembly formations (Shaik, Angira, & Thiruvenkatam, 2019).

Synthesis of Quinoline Derivatives

Diethyl 2-((4-nitroanilino)methylene)malonate is a crucial precursor in the synthesis of several quinoline derivatives, which exhibit biological activities including antiviral, immunosuppressive, anticancer, and photoprotector properties. A rapid, room-temperature liquid phase synthesis method for this molecule suggests its potential for large-scale production, which could significantly benefit pharmaceutical research and development (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).

Polymerization Initiator

The methylene bis(diethyl malonate)–cerium ammonium nitrate redox couple has been identified as an effective initiator in the polymerization of methyl methacrylate at room temperature. This finding opens up new avenues for synthesizing polymers with high yields and moderate concentration ratios, providing a base for further advancements in polymer chemistry (Bıçak & Özeroğlu, 2001).

Cyclocondensation Reactions

Malonates, including diethyl malonate, have been utilized as reagents for cyclocondensation reactions with 1,3-dinucleophiles to form six-membered heterocycles. This application of malonates demonstrates their versatility and potential in synthesizing various heterocyclic compounds, which are critical in medicinal chemistry and material science (Stadlbauer, Badawey, Hojas, Roschger, & Kappe, 2001).

Difunctionalization Reactions

Regiodivergent palladium-catalyzed alkene difunctionalization reactions between diethyl malonate and 1,5-dienes bearing a triflate group have been described. This process, which can lead to the formation of malonate-substituted methylene cyclobutanes and methylene cyclopentanes, showcases the compound's role in creating complex molecular architectures, further emphasizing its significance in synthetic organic chemistry (Bornowski, Shepich, Carpenter, White, Hatt, & Wolfe, 2022).

Safety And Hazards

The specific safety and hazards associated with Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate are not detailed in the search results. However, related compounds such as Diethyl malonate are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are combustible liquids and should be kept away from heat, sparks, open flames, and hot surfaces9.

将来の方向性

The future directions for the use or study of Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate are not explicitly mentioned in the search results. However, its potential applications could be inferred from its chemical structure and properties, as well as the reactions it may undergo.

特性

IUPAC Name |

diethyl 2-[(2,4-dichloroanilino)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2NO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-6-5-9(15)7-11(12)16/h5-8,17H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIWITLJGLYULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10296538 | |

| Record name | diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate | |

CAS RN |

19056-81-6 | |

| Record name | 1,3-Diethyl 2-[[(2,4-dichlorophenyl)amino]methylene]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19056-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 109819 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019056816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC109819 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

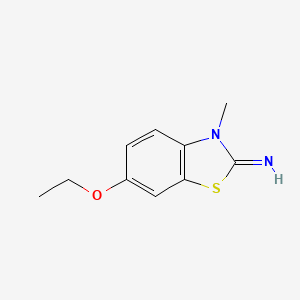

![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)